Pyrazolo[1,5-b]pyridazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Pyrazolo[1,5-b]pyridazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary: The Pyrazolo[1,5-b]pyridazine scaffold represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. As a bioisostere of indole and other privileged structures, it has emerged as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing robust synthetic strategies for accessing this core, exploring its extensive biological activities with a focus on anticancer and anti-inflammatory applications, and elucidating the underlying structure-activity relationships. We delve into the causality behind experimental choices, provide validated protocols, and map out future directions for leveraging this promising scaffold in modern drug discovery.
Introduction: The Pyrazolo[1,5-b]pyridazine Core: A Scaffold of Opportunity
The fusion of a pyrazole ring with a pyridazine ring gives rise to several isomers, among which the Pyrazolo[1,5-b]pyridazine system is particularly noteworthy. This bicyclic heterocycle is characterized by a unique electronic distribution and a rigid, planar structure that makes it an ideal candidate for interacting with the active sites of enzymes, particularly the ATP-binding pockets of protein kinases. The pyrazole nucleus itself is a cornerstone of many established drugs, known to confer a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] By fusing it with a pyridazine moiety, medicinal chemists can fine-tune steric and electronic properties, enhance binding affinity, and improve pharmacokinetic profiles, leading to the discovery of novel therapeutic agents.
Part I: Synthetic Strategies for the Pyrazolo[1,5-b]pyridazine Scaffold
Rationale and Mechanistic Insight
The construction of the Pyrazolo[1,5-b]pyridazine core is most efficiently achieved by building the five-membered pyrazole ring onto a pre-functionalized pyridazine precursor. The most powerful and widely adopted strategy is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. This approach offers high regioselectivity and versatility, allowing for the introduction of diverse substituents.
The key mechanistic principle involves the in situ generation of a pyridazinium ylide from an N-aminopyridazinium salt. This ylide, a reactive 1,3-dipole, is then trapped by a dipolarophile, typically an activated alkyne or alkene, to form the bicyclic ring system in a single, atom-economical step. The choice of base and solvent is critical; a non-nucleophilic organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to deprotonate the N-aminopyridazinium salt without competing with the cycloaddition reaction.
Caption: High-level workflow for the synthesis of Pyrazolo[1,5-b]pyridazine derivatives.
Part II: Biological Activity and Therapeutic Applications
The rigid, electron-rich nature of the Pyrazolo[1,5-b]pyridazine scaffold makes it an exemplary "hinge-binding" motif for protein kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the bicyclic system provides a stable platform for positioning substituents into adjacent hydrophobic pockets to achieve high potency and selectivity.
A. Anticancer Activity: A Focus on Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. [3][4]Pyrazolo-fused heterocycles have demonstrated significant potential as inhibitors of several important kinase families.
-
Tyrosine Kinase Inhibitors: This class of kinases is pivotal in cancer cell proliferation and survival. Derivatives of related pyrazolo-fused scaffolds have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Tropomyosin Receptor Kinases (Trk). [3][4][5]The pyrazolo[1,5-b]pyridazine core is similarly poised to target these enzymes. For instance, first-generation Trk inhibitors like Larotrectinib feature a related pyrazolo[1,5-a]pyrimidine core, highlighting the utility of this general structure. [4]* Serine/Threonine Kinase Inhibitors: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer. Pyrazolo-fused systems have been developed as potent inhibitors of key kinases in this pathway, including PI3K, AKT, and mTOR. [6][7]Furthermore, Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, are also validated targets. [5]The ability to inhibit these fundamental cancer pathways underscores the therapeutic potential of this scaffold.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Pyrazolo[1,5-b]pyridazine derivatives.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo-Fused Kinase Inhibitors
| Position of Substitution | Effect of Substituent | Rationale / Key Interactions | Reference |
| C2-Position | Small, polar groups (e.g., carboxamide) | Can form additional H-bonds with the solvent front or polar residues in the active site, enhancing potency. | [3] |
| C3-Position | Aromatic or heteroaromatic rings | Occupy the hydrophobic pocket near the gatekeeper residue, contributing significantly to affinity and selectivity. | [8] |
| C7-Position | Bulky or flexible groups (e.g., morpholine) | Can improve pharmacokinetic properties (solubility, metabolic stability) and modulate off-target effects. | [3] |
| N1-Position (Pyrazole) | Not typically substituted in this scaffold | N1 is part of the fused ring system; however, in related non-fused pyrazoles, N-substitution is crucial for activity. | [9] |
B. Anti-inflammatory Activity
Chronic inflammation is a driving factor in numerous diseases. Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib (a selective COX-2 inhibitor) being a prominent example. [10]Derivatives of pyrazolo-pyridazines and related fused systems have been investigated for their ability to modulate inflammatory pathways. [11][12]The mechanism often involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. [13] Table 2: Representative Anti-inflammatory Activity of Pyrazolo-Fused Heterocycles
| Compound Scaffold | Target/Assay | Activity | Reference |
| Pyrazolo[3,4-b]pyrazine | Carrageenan-induced paw edema | Up to 44% inhibition (comparable to indomethacin) | [12] |
| Pyrazolo[5,1-b]quinazoline | COX-2 Enzyme Inhibition | IC₅₀ = 47 nM | [13] |
| Pyrazolo[3,4-d]pyridazine | Ulcerative Colitis Model | Significant protection against colon and small intestine inflammation | [11] |
C. Other Reported Activities
The versatility of the pyrazolo-pyridazine core extends to other therapeutic areas, including:
-
Antimicrobial Activity: Fused pyrazole derivatives have shown promising activity against various bacterial and fungal strains, presenting an opportunity to develop new anti-infective agents. [2]
Part III: Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazolo[1,5-b]pyridazine Derivative
Synthesis of Dimethyl 2-phenylpyrazolo[1,5-b]pyridazine-5,6-dicarboxylate
This protocol describes a robust 1,3-dipolar cycloaddition reaction. The causality is clear: the N-amination of pyridazine creates the precursor for the 1,3-dipole. The base generates the reactive ylide, which is immediately trapped by the electron-deficient alkyne (DMAD) to form the thermodynamically stable aromatic product.
Materials:
-
Pyridazine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Step 1: Synthesis of N-aminopyridazinium mesitylenesulfonate (Precursor Formation).
-
Rationale: To activate the pyridazine nitrogen for cycloaddition, it must first be aminated. HOSA is an effective aminating agent.
-
To a solution of pyridazine (1.0 eq) in DCM at 0 °C, add a solution of HOSA (1.1 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Isolate the resulting N-aminopyridazinium salt by filtration or extraction as per established literature procedures. [14]
-
-
Step 2: 1,3-Dipolar Cycloaddition.
-
Rationale: This is the key ring-forming step. TEA acts as a non-nucleophilic base to generate the pyridazinium ylide in situ. DMAD is an electron-poor dipolarophile that reacts rapidly with the electron-rich ylide.
-
Suspend the N-aminopyridazinium salt (1.0 eq) in anhydrous DCM (20 mL/g).
-
Add triethylamine (TEA) (2.5 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.
-
-
Step 3: Work-up and Purification.
-
Rationale: To isolate the pure product from reagents, byproducts, and solvent.
-
Once the reaction is complete, wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR IC₅₀ Determination)
Materials:
-
Recombinant human EGFR enzyme
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized Pyrazolo[1,5-b]pyridazine test compounds
-
Staurosporine (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Step 1: Compound Preparation.
-
Rationale: To create a concentration gradient to determine the dose-dependent inhibitory effect.
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
-
Step 2: Kinase Reaction Setup.
-
Rationale: To combine the enzyme, substrate, and inhibitor under optimal conditions for the enzymatic reaction.
-
In a 384-well plate, add 2.5 µL of assay buffer.
-
Add 0.5 µL of the serially diluted test compound or control (DMSO for no inhibition, staurosporine for max inhibition).
-
Add 2.0 µL of a solution containing the EGFR enzyme and the peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Step 3: Initiating the Reaction.
-
Rationale: The reaction is started by the addition of ATP, the co-substrate for the kinase.
-
Add 5 µL of ATP solution (at a concentration near the Km for EGFR) to all wells to start the kinase reaction.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Step 4: Detection and Data Analysis.
-
Rationale: The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo™ system quantifies this lumimetrically.
-
Stop the reaction and measure the amount of ADP generated using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The Pyrazolo[1,5-b]pyridazine scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic accessibility via robust methods like 1,3-dipolar cycloaddition allows for extensive chemical exploration. The demonstrated biological activities, particularly as potent inhibitors of protein kinases implicated in cancer and inflammatory diseases, confirm its value in modern drug discovery.
Future efforts should focus on several key areas:
-
Enhancing Selectivity: While potency is crucial, achieving high selectivity against a specific kinase isoform over others remains a significant challenge. [8]Future designs should leverage subtle differences in active site topology to minimize off-target effects.
-
Overcoming Resistance: The emergence of drug resistance is a major limitation of targeted therapies. [4]Novel derivatives should be designed and tested against known resistance mutations in targets like EGFR and FLT3. [15]* Exploring New Biological Space: While the focus has been on kinase inhibition, the scaffold's potential in other areas, such as G-protein coupled receptors (GPCRs) or as antiviral/antifungal agents, is underexplored and warrants investigation.
-
Optimizing ADME Properties: A systematic approach to modifying peripheral substituents to improve solubility, metabolic stability, and oral bioavailability will be critical for translating potent inhibitors into viable clinical candidates.
By integrating rational design, combinatorial synthesis, and rigorous biological evaluation, the full therapeutic potential of Pyrazolo[1,5-b]pyridazine derivatives can be realized, paving the way for the next generation of targeted medicines.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][6][16]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. [Link]
- Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
-
Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Drug design, development and biological screening of pyridazine derivatives. JOCPR. [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]
-
Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Research. [Link]
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. PubMed. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][6][16]riazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer activities of pyrazolo[1,5-a]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
- 15. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]





